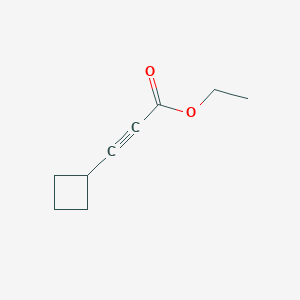

Ethyl 3-cyclobutylpropiolate

CAS No.:

Cat. No.: VC17356512

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12O2 |

|---|---|

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | ethyl 3-cyclobutylprop-2-ynoate |

| Standard InChI | InChI=1S/C9H12O2/c1-2-11-9(10)7-6-8-4-3-5-8/h8H,2-5H2,1H3 |

| Standard InChI Key | JSZHGQFEHLWEEU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C#CC1CCC1 |

Introduction

Structural and Chemical Identity

Ethyl 3-cyclobutylpropiolate (CHO) consists of a cyclobutane ring attached to a propiolate ester group. The propiolate moiety includes a carbon-carbon triple bond (C≡C) adjacent to the ester functional group (-COOEt), while the cyclobutyl substituent introduces strain due to the four-membered ring structure . This combination creates a molecule with unique reactivity, particularly in [2+2] cycloadditions and alkyne-based coupling reactions.

Comparative analysis with structurally similar compounds, such as ethyl 3-cyclopentyl-3-oxopropanoate (CHO), highlights key differences. The cyclopentyl analog features a five-membered ring and a ketone group, resulting in a higher molecular weight (184.23 g/mol) and distinct physical properties, including a boiling point of 255.3°C and density of 1.1 g/cm³ . In contrast, the propiolate’s triple bond likely reduces stability and increases susceptibility to polymerization under thermal stress.

Hypothetical Synthesis Pathways

While no direct synthesis of ethyl 3-cyclobutylpropiolate is documented, methodologies for analogous cyclobutane derivatives provide foundational insights. For example, the synthesis of 3-oxocyclobutanecarboxylic acid involves a three-step process using acetone, bromine, and malononitrile, with phase-transfer catalysis by tetrabutylammonium bromide (TBAB) . Adapting this approach could involve:

-

Cyclobutane Ring Formation: A [2+2] photocycloaddition of ethylene derivatives to generate the strained cyclobutane core.

-

Propiolate Introduction: Coupling the cyclobutyl intermediate with propiolic acid via Steglich esterification or using ethyl propiolate in a nucleophilic acyl substitution.

Key challenges include managing the ring strain of cyclobutane and preventing undesired alkyne reactions. The patent CN103232340A demonstrates that cyclobutane carboxylic acids can achieve yields of 52–68% under optimized conditions , suggesting that similar efficiencies might be attainable for propiolate analogs with careful catalyst selection.

Physicochemical Properties (Projected)

Based on structural analogs, ethyl 3-cyclobutylpropiolate is expected to exhibit:

| Property | Value (Estimated) | Basis for Estimation |

|---|---|---|

| Molecular Weight | 152.19 g/mol | CHO |

| Boiling Point | 180–200°C | Comparison to ethyl propiolate |

| Density | 1.05–1.15 g/cm³ | Cyclobutane ring contribution |

| Flash Point | 75–85°C | Ester and alkyne volatility |

The compound’s triple bond would confer characteristic IR absorption at ~2100 cm⁻¹ (C≡C stretch) and UV-Vis activity near 230 nm due to π→π* transitions .

Research Gaps and Future Directions

Current literature lacks experimental data on this specific compound. Priority research areas include:

-

Developing scalable synthesis routes with >60% yield.

-

Characterizing reaction kinetics in cycloaddition processes.

-

Evaluating biological activity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume